![molecular formula C12H17NO B1312872 4-(Piperidin-1-ylmethyl)phenol CAS No. 73152-41-7](/img/structure/B1312872.png)
4-(Piperidin-1-ylmethyl)phenol
Overview
Description
4-(Piperidin-1-ylmethyl)phenol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 4-(Piperidin-1-ylmethyl)phenol, involves complex organic reactions. The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .Molecular Structure Analysis
The molecular structure of 4-(Piperidin-1-ylmethyl)phenol consists of a phenol group attached to a piperidine ring via a methylene bridge . The InChI code for this compound is 1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 .Chemical Reactions Analysis
Phenols, like 4-(Piperidin-1-ylmethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .Physical And Chemical Properties Analysis
4-(Piperidin-1-ylmethyl)phenol is a solid substance with a molecular weight of 191.27 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Pharmaceutical Drug Development
4-(Piperidin-1-ylmethyl)phenol: is a compound that plays a significant role in the pharmaceutical industry due to its piperidine structure. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . This compound can be used as a building block for synthesizing various drugs, especially those targeting neurological disorders, due to its ability to cross the blood-brain barrier.
Synthesis of Biologically Active Piperidines
The compound serves as a precursor in the synthesis of biologically active piperidines. These activities include the development of new molecules with potential therapeutic effects, such as antihypertensive agents, analgesics, and antipsychotics .
Chemical Synthesis
This compound is involved in chemical synthesis processes, particularly in the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions . These reactions are crucial for creating complex organic molecules for various applications.
Safety And Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H319 (causes serious eye irritation) and H317 (may cause an allergic skin reaction) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
4-(piperidin-1-ylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCKWVMOXOYTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469800 | |
Record name | 4-Piperidin-1-ylmethyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylmethyl)phenol | |
CAS RN |
73152-41-7 | |
Record name | 4-Piperidin-1-ylmethyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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